2-((4-Chlorobenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a 4-chlorobenzyl group, a chromen-4-one moiety, and a benzohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide typically involves a multi-step process:
Formation of 4-chlorobenzyl chloride: This step involves the chlorination of benzyl alcohol to produce 4-chlorobenzyl chloride.
Synthesis of 4-chlorobenzyl ether: The 4-chlorobenzyl chloride is then reacted with a suitable phenol derivative to form the 4-chlorobenzyl ether.
Preparation of chromen-4-one derivative: The chromen-4-one moiety is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate diketone.
Formation of benzohydrazide: Benzohydrazide is prepared by the reaction of benzoic acid hydrazide with an aldehyde or ketone.
Final coupling reaction: The final step involves the condensation of the 4-chlorobenzyl ether with the chromen-4-one derivative and benzohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chromen-4-one moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting hydrolases and oxidoreductases.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it targets enzymes involved in cell proliferation.
Pathway Modulation: It can modulate signaling pathways by interacting with key proteins, thereby affecting cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
- **4-Chlorobenzylidene-4H-chromen-3-ylhydrazone
- **4-Chlorobenzylidene-4H-chromen-3-ylhydrazide
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide stands out due to its unique combination of a 4-chlorobenzyl group, chromen-4-one moiety, and benzohydrazide linkage. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
881660-28-2 |
---|---|
Molecular Formula |
C24H17ClN2O4 |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H17ClN2O4/c25-18-11-9-16(10-12-18)14-30-22-8-4-2-6-20(22)24(29)27-26-13-17-15-31-21-7-3-1-5-19(21)23(17)28/h1-13,15H,14H2,(H,27,29)/b26-13+ |
InChI Key |
BRFBAJGJJXELHG-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.